molecular formula C15H24 B12056202 Neoclovene

Neoclovene

Cat. No.: B12056202
M. Wt: 204.35 g/mol
InChI Key: ZCJQJJWNFDNQGZ-JQXSQYPDSA-N
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Description

(-)-alpha-Neoclovene: is a naturally occurring sesquiterpene hydrocarbon found in various essential oils. It is known for its unique structure and potential applications in different fields, including chemistry, biology, and medicine. The compound is characterized by its distinct aroma and is often studied for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-alpha-Neoclovene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often include the use of specific enzymes or catalysts that facilitate the cyclization process. For example, the use of sesquiterpene synthase enzymes can lead to the formation of (-)-alpha-Neoclovene under controlled conditions.

Industrial Production Methods: Industrial production of (-)-alpha-Neoclovene can be achieved through the extraction of essential oils from plants known to contain the compound. This process involves steam distillation or solvent extraction, followed by purification techniques such as chromatography to isolate (-)-alpha-Neoclovene in its pure form.

Chemical Reactions Analysis

Types of Reactions: (-)-alpha-Neoclovene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxygenated derivatives, which may have different biological activities.

    Reduction: Reduction reactions can convert (-)-alpha-Neoclovene into more saturated hydrocarbons.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (-)-alpha-Neoclovene is studied for its unique structure and reactivity. It serves as a model compound for understanding the biosynthesis of sesquiterpenes and the mechanisms of enzyme-catalyzed cyclization reactions.

Biology: In biological research, (-)-alpha-Neoclovene is investigated for its potential antimicrobial and anti-inflammatory properties. Studies have shown that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Medicine: In medicine, (-)-alpha-Neoclovene is explored for its potential therapeutic effects. Preliminary research suggests that it may have anti-cancer properties, as it can induce apoptosis in certain cancer cell lines. Additionally, its anti-inflammatory effects make it a potential candidate for treating inflammatory diseases.

Industry: In the industrial sector, (-)-alpha-Neoclovene is used in the formulation of fragrances and flavors due to its distinct aroma. It is also explored for its potential use in the development of bio-based materials and chemicals.

Mechanism of Action

The mechanism of action of (-)-alpha-Neoclovene involves its interaction with specific molecular targets and pathways. For example, its antimicrobial effects are attributed to its ability to disrupt the cell membranes of bacteria and fungi, leading to cell death. In cancer cells, (-)-alpha-Neoclovene induces apoptosis by activating specific signaling pathways that lead to programmed cell death. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes, reducing inflammation and associated symptoms.

Comparison with Similar Compounds

    alpha-Caryophyllene: Another sesquiterpene with similar structural features but different biological activities.

    beta-Caryophyllene: Known for its anti-inflammatory and analgesic properties.

    alpha-Humulene: Shares structural similarities with (-)-alpha-Neoclovene and is studied for its anti-inflammatory and anti-cancer effects.

Uniqueness: (-)-alpha-Neoclovene is unique due to its distinct structure and specific biological activities

Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1R,6S)-2,6,8,8-tetramethyltricyclo[5.2.2.01,6]undec-2-ene

InChI

InChI=1S/C15H24/c1-11-6-5-8-14(4)12-7-9-15(11,14)10-13(12,2)3/h6,12H,5,7-10H2,1-4H3/t12?,14-,15+/m0/s1

InChI Key

ZCJQJJWNFDNQGZ-JQXSQYPDSA-N

Isomeric SMILES

CC1=CCC[C@@]2([C@@]13CCC2C(C3)(C)C)C

Canonical SMILES

CC1=CCCC2(C13CCC2C(C3)(C)C)C

Origin of Product

United States

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